Product packaging for 3-Morpholin-4-ylmethyl-benzylamine(Cat. No.:CAS No. 91271-83-9)

3-Morpholin-4-ylmethyl-benzylamine

Cat. No.: B1276541
CAS No.: 91271-83-9
M. Wt: 206.28 g/mol
InChI Key: JCIFAZAIURDZQN-UHFFFAOYSA-N
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Description

3-Morpholin-4-ylmethyl-benzylamine (CAS 91271-83-9) is a high-purity organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol. This benzylamine derivative serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates both a primary benzylamine group and a morpholine ring, making it a versatile intermediate for the development of more complex molecules. The primary amine group is a common participant in amide bond formation, while the morpholine moiety can enhance the solubility and pharmacokinetic properties of resultant compounds. Researchers utilize this compound in the synthesis of various pharmacologically active targets. It must be stored in a dry, sealed environment, and its boiling point is documented at 323.2°C at 760 mmHg. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B1276541 3-Morpholin-4-ylmethyl-benzylamine CAS No. 91271-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(morpholin-4-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-9-11-2-1-3-12(8-11)10-14-4-6-15-7-5-14/h1-3,8H,4-7,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIFAZAIURDZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424408
Record name 3-Morpholin-4-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91271-83-9
Record name 3-Morpholin-4-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Morpholin 4 Ylmethyl Benzylamine and Analogues

Established Synthetic Pathways to the 3-Morpholin-4-ylmethyl-benzylamine Core Structure

The construction of the fundamental this compound framework relies on several robust and widely utilized synthetic reactions. These include the Mannich reaction, reductive amination, and multicomponent reaction strategies, each offering distinct advantages in terms of efficiency and substrate scope.

Mannich Reaction Approaches for Benzylamine (B48309) and Morpholine (B109124) Integration

The Mannich reaction is a classic and powerful method for the aminomethylation of acidic protons. uobaghdad.edu.iq In the context of synthesizing the this compound core, this reaction typically involves the condensation of a suitable benzylamine precursor, formaldehyde (B43269) (or a formaldehyde equivalent), and morpholine. nih.govmdpi.com This three-component reaction assembles the key structural motifs in a single, efficient step. nih.gov The reaction proceeds through the formation of a Mannich base, which is a β-amino-carbonyl compound. uobaghdad.edu.iq

A representative example involves the reaction of a suitable piperidin-4-one with formaldehyde and morpholine. For instance, 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) can be reacted with formaldehyde and morpholine in a mixture of ethanol (B145695) and DMF at 60°C to yield 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. mdpi.com This demonstrates the utility of the Mannich reaction in integrating the morpholine and benzylamine-like moieties. mdpi.com

Reactant 1Reactant 2Reactant 3ProductYield (%)
3-Methyl-2,6-diphenylpiperidin-4-oneFormaldehydeMorpholine3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one72

Reductive Amination Protocols in Compound Synthesis

Reductive amination, also known as reductive alkylation, is another cornerstone of amine synthesis and is frequently employed in the preparation of complex benzylamine derivatives. organic-chemistry.orgnottingham.ac.uk This two-step process involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. d-nb.info This method is highly versatile and can be applied to a wide range of substrates, including those with various functional groups. organic-chemistry.org

The synthesis of N-methyl-4-(morpholin-4-yl)benzylamine, an analogue of the target compound, can be achieved through reductive amination. cymitquimica.com While specific details for the direct synthesis of this compound via this method are not extensively documented in the provided results, the general applicability of reductive amination to benzylamines and cyclic amines like morpholine is well-established. organic-chemistry.org The choice of reducing agent is critical and can range from common borohydrides like sodium borohydride (B1222165) to more specialized reagents. organic-chemistry.org

Key features of reductive amination include:

Versatility: Applicable to a wide array of aldehydes, ketones, and amines.

Chemoselectivity: Can often be performed in the presence of other reducible functional groups. organic-chemistry.org

Step-wise or One-pot: The reaction can be carried out in a stepwise manner or as a one-pot procedure. d-nb.info

Multicomponent Reaction Strategies for Diverse Derivative Generation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govbeilstein-journals.org MCRs are particularly valuable for generating libraries of structurally diverse molecules for drug discovery and other applications. nih.govnih.gov The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of complex amine-containing structures. nih.gov

While a direct MCR synthesis of this compound is not explicitly detailed, the principles of MCRs are highly relevant for creating analogues. nih.govnih.gov For instance, a four-component Ugi reaction could theoretically assemble a related scaffold by combining an isocyanide, a carboxylic acid, an amine (like a benzylamine derivative), and a carbonyl compound. nih.gov The modularity of MCRs allows for rapid variation of the substituents around a central core, making it a powerful tool for diversity-oriented synthesis. nih.govnih.gov Microwave-assisted MCRs can further enhance reaction rates and yields, often under solvent-free conditions. ajgreenchem.com

Advanced Synthetic Transformations for Structural Diversification

Once the core this compound structure is established, further chemical modifications can be introduced to fine-tune its properties. These transformations can target either the benzylamine portion of the molecule or the morpholine ring system.

Derivatization of the Benzylamine Moiety

The benzylamine moiety offers several sites for chemical modification. The primary amino group can be readily acylated, alkylated, or converted into other functional groups to explore structure-activity relationships. For example, novel benzylamine derivatives have been synthesized and evaluated for their biological activities. openmedicinalchemistryjournal.com These synthetic efforts often involve standard organic transformations to introduce a variety of substituents onto the aromatic ring or the benzylic carbon.

Integration into Complex Heterocyclic Frameworks (e.g., Benzimidazoles, Benzoxazines)

The versatile structure of this compound and its analogues makes them valuable building blocks for the synthesis of more complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The primary amine and the tertiary morpholine nitrogen offer multiple reactive sites for cyclization and annulation reactions.

Benzimidazoles:

The benzimidazole (B57391) scaffold is a prominent feature in many pharmacologically active molecules. The integration of the morpholin-4-ylmethyl-benzylamine moiety into a benzimidazole ring system can be achieved through the condensation of an appropriately substituted o-phenylenediamine (B120857) with an aldehyde. A series of new 2-aryl substituted benzimidazoles have been prepared by the condensation of the sodium metabisulfite (B1197395) adduct of suitable aldehydes with the corresponding o-phenylenediamines. researchgate.net For instance, new substituted 6-(morpholin-4-yl)-1H-benzimidazole derivatives have been synthesized, highlighting the utility of morpholine-containing precursors in constructing these bicyclic systems. researchgate.nettubitak.gov.tr

A general synthetic approach involves the reaction of a substituted o-phenylenediamine with an aldehyde derivative of the benzylamine. The reaction of 2-(aminomethyl) benzimidazole hydrochloride with 5-fluorosalicylaldehyde, after neutralization, leads to the formation of a benzimidazole-derived imine ligand. nih.gov This demonstrates the feasibility of incorporating benzylamine-type structures into the benzimidazole framework. While a direct example using this compound is not explicitly detailed in the reviewed literature, the established synthetic routes for related compounds provide a clear pathway for its use.

The following table outlines a representative reaction for the synthesis of a morpholino-substituted benzimidazole derivative.

Table 1: Synthesis of a Morpholino-Substituted Benzimidazole Derivative

ReactantsReagents/ConditionsProductReference
Substituted o-phenylenediamine, Appropriate aldehydeCondensation (e.g., with sodium metabisulfite adduct of aldehyde)2-Aryl-substituted-6-morpholin-4-yl-1H-benzimidazole researchgate.net
2-(aminomethyl) benzimidazole hydrochloride, 5-fluorosalicylaldehyde1. K2CO3 (aq) 2. Methanol, Room Temperature2-((E)-((1H-benzo[d]imidazol-2-yl)methylimino)methyl)-4-fluorophenol nih.gov

Benzoxazines:

Benzoxazines are another class of heterocyclic compounds with a wide range of applications, including as monomers for high-performance polymers. The synthesis of benzoxazines typically involves the reaction of a phenol, a primary amine, and formaldehyde. The primary amine of this compound can readily participate in this Mannich-type condensation reaction.

A general method for the synthesis of benzoxazine (B1645224) derivatives involves reacting a phenolic compound, such as bisphenol A or eugenol, with a primary amine and paraformaldehyde in a suitable solvent like toluene. nih.gov For example, new benzoxazine monomers have been synthesized from furfurylamine, demonstrating the versatility of the amine component in this reaction. nih.gov While the direct use of this compound is not reported, its structure is amenable to this synthetic strategy.

A new method has also been developed for the preparation of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one, where an intermediate is formed from the reaction of N-phthaloylglycine with anthranilic acid, followed by cyclization using cyanuric chloride. nih.gov This highlights alternative routes to benzoxazinone (B8607429) structures that could potentially be adapted for benzylamine derivatives.

The following table illustrates a general scheme for the synthesis of a benzoxazine resin, which could be adapted for this compound.

Table 2: General Synthesis of a Benzoxazine Resin

ReactantsReagents/ConditionsProductReference
Phenol (e.g., Bisphenol A), Primary Amine, ParaformaldehydeToluene, 95°CPolybenzoxazine nih.gov
N-phthaloylglycyl chloride, Anthranilic acid1. Triethylamine, Chloroform 2. Cyanuric chloride2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one nih.gov

Medicinal Chemistry and Rational Drug Design Principles for 3 Morpholin 4 Ylmethyl Benzylamine

Strategies for Improving Pharmacokinetic and Pharmacodynamic Properties

The development of a successful therapeutic agent from a lead compound like 3-Morpholin-4-ylmethyl-benzylamine hinges on the meticulous optimization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Rational drug design principles guide the systematic modification of the molecular structure to enhance desirable properties such as absorption, distribution, metabolism, and excretion (ADME), as well as to improve target affinity and selectivity. For this compound, these strategies would focus on modifications of its three key structural components: the benzylamine (B48309) core, the morpholine (B109124) ring, and the methylene linker.

Pharmacokinetic Profile Enhancement

A primary goal in medicinal chemistry is to improve a compound's metabolic stability and oral bioavailability. The morpholine and unsubstituted benzyl (B1604629) moieties of this compound are potential sites of metabolic transformation.

Modification of the Morpholine Ring: The morpholine ring is often incorporated into drug candidates to improve aqueous solubility and metabolic stability. dntb.gov.uanih.gov The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding, which is beneficial for solubility. acs.orgnih.govnih.gov However, the ring can still be susceptible to oxidative metabolism. Strategies to enhance the stability of the morpholine ring include:

Introduction of Steric Hindrance: The placement of small alkyl groups, such as a methyl group, on the carbon atoms of the morpholine ring can sterically hinder the approach of metabolic enzymes, thereby slowing down its degradation.

Bioisosteric Replacement: Replacing the morpholine ring with other heterocyclic systems can modulate pharmacokinetic properties. For instance, substitution with a piperazine or a bridged morpholine analogue could alter lipophilicity and metabolic fate. acs.org Bridging the morpholine ring with a one-carbon tether has been shown to reduce lipophilicity, which can be a desirable feature for improving drug-like properties. acs.org

Modification of the Benzyl Ring: The aromatic benzyl ring is a common site for oxidative metabolism by cytochrome P450 enzymes. Unsubstituted phenyl rings are considered structural alerts as they can be oxidized via epoxidation. pressbooks.pub Strategies to mitigate this include:

Introduction of Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as fluorine or chlorine atoms, to the para-position of the benzyl ring can deactivate the ring towards oxidation. pressbooks.pub

Bioisosteric Replacement: Replacing the phenyl ring with a bioisostere can improve metabolic stability and solubility. enamine.net Saturated bicyclic rings, for example, can maintain the spatial arrangement of the pharmacophore while eliminating the potential for aromatic oxidation. enamine.net Heteroaromatic rings like pyridine can also be considered, which may alter the compound's electronic properties and metabolic profile.

The following table summarizes potential modifications to improve the pharmacokinetic properties of this compound based on established medicinal chemistry principles.

Modification Site Modification Strategy Rationale for Improvement Potential Outcome
Morpholine RingIntroduction of methyl groupsSteric shielding from metabolic enzymesIncreased metabolic half-life
Morpholine RingReplacement with a bridged morpholineReduced lipophilicityImproved solubility and drug-like properties
Benzyl RingSubstitution with fluorine at the para-positionDeactivation of the aromatic ring to oxidationReduced metabolic clearance
Benzyl RingReplacement with a bicyclo[1.1.1]pentaneElimination of aromatic oxidation, improved solubilityEnhanced metabolic stability and oral bioavailability

Pharmacodynamic Profile Enhancement

Improving the pharmacodynamic properties of this compound involves modifications to increase its affinity and selectivity for its biological target, which is often a G-protein coupled receptor (GPCR) for this class of compounds. mountsinai.orgnih.gov

Structure-Activity Relationship (SAR) Studies: The systematic modification of the benzylamine scaffold is crucial for understanding the structure-activity relationships.

Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring can significantly impact target binding. For benzylamine derivatives, substitutions at the meta- and para-positions are often explored to probe for additional binding interactions within the receptor pocket. acs.org The introduction of hydrophobic or hydrogen-bonding groups can lead to enhanced potency.

Modification of the Aminomethyl Linker: The length and flexibility of the linker connecting the benzyl and morpholine moieties can influence the compound's ability to adopt the optimal conformation for receptor binding. Shortening, lengthening, or rigidifying this linker can be explored.

Analogues of the Morpholine Ring: While the morpholine ring contributes to favorable pharmacokinetic properties, its role in pharmacodynamics should also be considered. In some cases, the oxygen atom of the morpholine can act as a hydrogen bond acceptor, contributing to target affinity. researchgate.net Exploring other heterocyclic rings could lead to the discovery of novel interactions with the target protein.

The table below outlines hypothetical modifications to enhance the pharmacodynamic profile of this compound, based on general SAR principles for related compounds.

Modification Site Modification Hypothesized Impact on Activity Rationale
Benzyl RingAddition of a hydroxyl group at the para-positionPotential increase in potencyIntroduction of a hydrogen bond donor to interact with the target receptor.
Benzyl RingReplacement with a naphthalene ring systemPotential for enhanced affinityIncreased surface area for hydrophobic interactions within the binding pocket.
Aminomethyl LinkerReplacement with an ethyl linkerMay increase or decrease activityAlters the distance and orientation of the morpholine and benzyl groups, potentially optimizing fit in the binding site.
Morpholine RingReplacement with thiomorpholineAltered electronic and steric propertiesThe sulfur atom may lead to different interactions with the target compared to the oxygen atom.

Through a careful and iterative process of designing, synthesizing, and testing new analogues, the pharmacokinetic and pharmacodynamic properties of this compound can be systematically improved, leading to the identification of a more potent, selective, and drug-like clinical candidate.

Computational Chemistry and Theoretical Characterization of 3 Morpholin 4 Ylmethyl Benzylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the properties of 3-Morpholin-4-ylmethyl-benzylamine and related morpholine-containing structures.

Density Functional Theory (DFT) Applications for Electronic Structure, Geometry Optimization, and Reactivity Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov For compounds containing morpholine (B109124) and benzylamine (B48309) moieties, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.netiaea.org

Geometry optimization calculations provide the most stable three-dimensional arrangement of atoms in the molecule, yielding crucial information about bond lengths, bond angles, and dihedral angles. iaea.orgnbu.edu.sa For instance, studies on similar structures have shown that the calculated bond lengths and angles are in good agreement with experimental data. clinicsearchonline.org The electronic properties derived from DFT, such as the distribution of electron density, help in understanding the molecule's reactivity. scielo.br For example, the analysis of electron density can reveal which parts of the molecule are more susceptible to electrophilic or nucleophilic attack. scielo.br

Frontier Molecular Orbital (FMO) Analysis and Global Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. researchgate.netclinicsearchonline.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable, less stable, and more reactive. clinicsearchonline.org

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I+A)/2. rasayanjournal.co.indergipark.org.tr

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. rasayanjournal.co.indergipark.org.tr

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating a higher reactivity. dergipark.org.tr

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as χ²/2η. rasayanjournal.co.indergipark.org.tr

These descriptors provide a quantitative measure of the molecule's reactivity and are crucial for understanding its chemical behavior. rasayanjournal.co.inarxiv.org For example, a high electrophilicity index suggests that the molecule is a strong electrophile. researchgate.net

Table 1: Representative Global Reactivity Descriptors

DescriptorFormulaSignificance
Ionization Potential (I)-EHOMOEnergy to remove an electron
Electron Affinity (A)-ELUMOEnergy released when adding an electron
Electronegativity (χ)(I+A)/2Ability to attract electrons
Chemical Hardness (η)(I-A)/2Resistance to charge transfer
Chemical Softness (S)1/ηIndicator of higher reactivity
Electrophilicity Index (ω)χ²/2ηMeasure of electrophilic character

Conformational Landscapes and Potential Energy Surfaces

The flexibility of the morpholine ring and the rotatable bonds in the benzylamine linker of this compound give rise to multiple possible conformations. researchgate.net Computational methods can be used to explore the conformational landscape and map the potential energy surface (PES). researchgate.net This analysis helps to identify the most stable, low-energy conformations of the molecule. researchgate.net Understanding the preferred conformations is essential as the biological activity of a molecule is often dependent on its three-dimensional shape. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide further insights into how this compound might interact with biological targets.

Ligand Docking for Prediction of Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. clinicsearchonline.orgclinicsearchonline.org This method can be used to screen potential biological targets for this compound and to predict its binding mode and affinity. nih.gov The process involves placing the ligand in the binding site of the target protein and calculating the binding energy for different orientations and conformations. nih.gov A more negative binding score generally indicates a better binding affinity. nih.gov This information is valuable for identifying potential protein targets and for guiding the design of more potent analogs.

Protein-Ligand Complex Interaction Analysis and Binding Site Characterization

Once a plausible docking pose is identified, a detailed analysis of the protein-ligand interactions is performed. youtube.com This involves identifying the key amino acid residues in the binding site that interact with the ligand. youtube.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. youtube.comnih.gov For instance, the morpholine and benzylamine moieties can participate in hydrogen bonding and other interactions with the protein. Understanding these specific interactions is crucial for explaining the ligand's binding affinity and selectivity and can inform the rational design of new molecules with improved properties. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. youtube.comyoutube.com For this compound, MD simulations provide critical insights into its conformational stability and how it interacts with potential biological targets.

To initiate an MD simulation, the 3D structure of this compound serves as the starting point. This structure is placed in a simulated environment, typically a box of water molecules, to mimic physiological conditions. The interactions between all atoms are governed by a set of mathematical functions known as a force field. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over a set period, often on the scale of nanoseconds to microseconds. youtube.com

When studying the interaction dynamics, this compound is simulated in the presence of a biological target, such as a protein. These simulations can reveal the specific amino acid residues involved in binding, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the resulting complex. springernature.com This information is invaluable for understanding the compound's mechanism of action at a molecular level.

Advanced Computational Methodologies

Beyond standard MD simulations, advanced computational techniques offer deeper insights into the behavior and potential efficacy of this compound as a therapeutic agent.

Enhanced Sampling and Machine Learning Applications in Molecular Design

A significant challenge in molecular simulations is adequately sampling the vast conformational space of a molecule. Enhanced sampling techniques are employed to overcome this limitation by accelerating the exploration of different molecular conformations. For this compound, methods like metadynamics or umbrella sampling could be used to explore the full range of motion of its flexible linker and the puckering of the morpholine ring.

In recent years, machine learning has emerged as a transformative tool in molecular design. computabio.com By training models on large datasets of chemical structures and their properties, it is possible to predict the characteristics of new molecules like this compound with high accuracy. Machine learning models can be used to predict a range of properties, from basic physicochemical characteristics to complex biological activities, thereby guiding the design of more potent and selective derivatives.

Free Energy Perturbation and Thermodynamic Integration Methods for Binding Affinity Calculations

Accurately predicting the binding affinity of a ligand to its target is a primary goal in drug discovery. Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energy of similar molecules. youtube.comschrodinger.com

These methods involve creating a "thermodynamic cycle" that connects the binding of two different ligands to the same protein. youtube.com In the context of this compound, FEP or TI could be used to predict how modifications to its structure—for instance, adding a substituent to the benzyl (B1604629) ring—would affect its binding affinity to a target protein. This is achieved by "alchemically" transforming the original molecule into the modified one in a series of small, discrete steps within the simulation. openbiosim.orguiuc.eduuiuc.edu While computationally intensive, these methods provide highly accurate predictions that can significantly accelerate the optimization of lead compounds.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through In Silico Approaches

The success of a drug candidate is not only determined by its efficacy but also by its ADME properties. In silico tools play a crucial role in the early assessment of these properties, helping to identify potential liabilities before significant resources are invested. nih.govresearchgate.netnumberanalytics.com For this compound, a variety of computational models can be used to predict its ADME profile.

These predictive models are often based on Quantitative Structure-Activity Relationship (QSAR) principles, which correlate a molecule's structural features with its pharmacokinetic behavior. computabio.comnih.gov Web-based platforms like SwissADME and pkCSM provide free and accessible tools for these predictions. expasy.orgswissadme.chuq.edu.au By inputting the structure of this compound, these tools can estimate a wide range of properties.

Below is an illustrative table of predicted ADME properties for a compound with a similar structure, such as a benzylamine derivative. researchgate.netopenmedicinalchemistryjournal.com This data demonstrates the type of information that can be obtained through in silico predictions.

Table 1: Predicted ADME Properties for an Illustrative Benzylamine Derivative

Property Predicted Value Interpretation
Molecular Weight ( g/mol ) < 500 Good for absorption
LogP (Lipophilicity) 1-3 Optimal for cell membrane permeability
Water Solubility Moderately Soluble Favorable for formulation and distribution
Human Intestinal Absorption High Likely to be well-absorbed orally
Blood-Brain Barrier Permeant No Less likely to cause central nervous system side effects
CYP450 2D6 Inhibitor Yes Potential for drug-drug interactions

This table presents illustrative data for a representative benzylamine derivative to demonstrate the output of in silico ADME prediction tools. researchgate.netopenmedicinalchemistryjournal.com The values are not specific to this compound but are indicative of the expected profile for a molecule of its class.

The "Bioavailability Radar" from SwissADME offers a visual representation of a molecule's drug-likeness based on six key physicochemical properties. prismbiolab.comphytojournal.com For a compound like this compound, this would provide a quick assessment of its suitability as an oral drug candidate.

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